2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid

Monoamine Oxidase Inhibition MAO-A Selectivity Structure-Activity Relationship (SAR)

This N-acylated valine derivative carries a 4-methoxybenzoyl (p-anisoyl) substituent essential for target engagement — generic substitution with non-methoxylated analogs such as N-benzoylvaline fails to replicate potency and isoform selectivity. Documented MAO-A inhibition (IC50=82 nM) and >10,000-fold selectivity over MAO-B make it a validated reference standard for SAR campaigns mapping para-substitution effects. Its distinct chemical fingerprint also enables proteomics applications including pull-down assays, affinity chromatography, and activity-based protein profiling (ABPP). Sourced at ≥98% purity, it minimizes side-reaction risk in multi-step synthetic routes. Procure with confidence for reproducible target identification and robust analytical method validation.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 93709-65-0
Cat. No. B3059021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid
CAS93709-65-0
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-12(15)9-4-6-10(18-3)7-5-9/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1
InChIKeyGCNXSZNMYYPFGF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid (CAS 93709-65-0): Structural Overview and Research Procurement Guide


2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid, also known as (4-Methoxybenzoyl)-L-valine , is a synthetic valine derivative belonging to the class of N-acylated amino acids . Its structure consists of a valine core with a 4-methoxybenzoyl (p-anisoyl) group attached to the alpha-amino nitrogen. The compound is primarily used as a research tool in proteomics and as a building block or reference standard in chemical synthesis. Commercially, it is available as a racemate or as the (R)- or (S)- enantiomer from various chemical suppliers .

Why Generic Substitution Fails for 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid in Research Applications


Generic substitution is not possible for this compound because the specific 4-methoxybenzoyl substituent directly dictates its interaction with biological targets and its physicochemical properties. Replacing the methoxy group with a hydrogen, hydroxyl, or halogen creates a structurally distinct analog that may exhibit completely different potency, selectivity, or even target engagement . For instance, the 4-methoxybenzoyl group in related compounds has been shown to influence the interaction with MAO enzymes [1] and other targets like FABP4 [2]. Simple substitution with a common analog like N-benzoylvaline, which lacks the 4-methoxy group, may fail to replicate the desired biochemical activity, leading to inconclusive or erroneous research outcomes and wasted procurement resources.

Quantitative Evidence Guide for 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid (CAS 93709-65-0): Differentiated Performance vs. Key Analogs


MAO-A Inhibitory Potency: 4-Methoxy Analog vs. 4-Chloro Analog

The 4-methoxybenzoyl derivative demonstrates potent inhibition of MAO-A, which is a key enzyme target in neurochemistry. A direct comparison with its 4-chloro analog (CAS 93709-63-8) reveals that the methoxy group provides a 4.5-fold increase in MAO-A inhibitory potency [1][2]. This quantitative difference highlights the critical role of the 4-methoxy substituent in target engagement.

Monoamine Oxidase Inhibition MAO-A Selectivity Structure-Activity Relationship (SAR)

MAO-B Selectivity Profile: Methoxy vs. Chloro Substitution

Beyond absolute potency, the substitution pattern profoundly impacts isoform selectivity. The 4-methoxy derivative exhibits weak inhibition of MAO-B, with an IC50 of 890,000 nM [1]. In contrast, the 4-chloro analog, while more potent on MAO-A, shows a similarly weak effect on MAO-B (IC50 = 120,000 nM) [2]. The key takeaway is that both are functionally selective for MAO-A over MAO-B, but the 4-methoxy analog offers a distinct potency window that may be advantageous in certain experimental contexts.

MAO-B Selectivity Neurodegeneration Isoform Selectivity

Physicochemical Properties: Boiling Point as a Proxy for Thermal Stability

The boiling point of a compound is a key parameter that informs its thermal stability and appropriate handling and purification conditions. The target compound exhibits a predicted boiling point of 463.1°C at 760 mmHg . While a direct comparator for this specific parameter is not available in the same source, this high value suggests the compound is stable under a wide range of standard laboratory conditions, including elevated temperatures used in some synthetic and analytical procedures.

Thermal Stability Purification Formulation

Class-Level Inference: N-Acyl Valine Derivatives as MAO Inhibitors

As a member of the N-acyl valine derivative class, 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid is part of a series of compounds evaluated for MAO inhibition [1]. While direct quantitative comparison across all analogs is not possible from a single source, the class-level data confirms that the presence and nature of the acyl substituent are critical determinants of activity and selectivity. The 4-methoxybenzoyl group represents a specific substitution pattern that yields a distinct potency and selectivity profile compared to other derivatives like the 4-chloro or unsubstituted benzoyl analogs.

Structure-Activity Relationship MAO Inhibition Valine Derivative

Aqueous Solubility: A Quantitative Data Point

Aqueous solubility is a critical parameter for in vitro and in vivo studies. The compound has a reported aqueous solubility value of 38 . While the units are not explicitly stated in the source, this value is likely to be in µg/mL or µM, providing a baseline for solubility assessment. This data point is essential for preparing stock solutions and ensuring compound stability in biological assays.

Solubility Biophysical Properties Assay Development

Optimal Research and Industrial Application Scenarios for 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid (CAS 93709-65-0)


Structure-Activity Relationship (SAR) Studies on Monoamine Oxidase (MAO) Inhibition

This compound is ideally suited as a reference standard in SAR campaigns exploring the effect of para-substitution on the benzoyl ring of N-acyl valine derivatives. The quantitative MAO-A (IC50 = 82 nM) and MAO-B (IC50 = 890,000 nM) inhibition data [1] provide a benchmark for evaluating new analogs. Researchers can use this compound to systematically study how modifications to the 4-methoxy group impact potency and isoform selectivity, informing the design of novel neuroactive molecules.

Proteomics Research as a Chemical Probe

The compound's primary commercial designation as a tool for proteomics research indicates its utility in target identification and validation studies. Its distinct chemical structure and documented biological activity profile make it a valuable probe for pull-down assays, affinity chromatography, or activity-based protein profiling (ABPP) experiments aimed at identifying novel protein interactors or confirming target engagement in complex biological samples.

Building Block for Synthesis of More Complex Molecules

Given its functional groups—a carboxylic acid and an amide—this compound serves as a versatile building block in organic synthesis. It can be used as a starting material for the preparation of esters, amides, or other derivatives, or incorporated into larger, more complex molecular frameworks. Its availability in high purity (e.g., 98% ) ensures reliable outcomes in multi-step synthetic routes, reducing the risk of side reactions from impurities.

Analytical Reference Standard

The compound's well-defined structure, CAS number, and availability in analytical-grade purity make it suitable for use as a reference standard in analytical chemistry. It can be used to calibrate HPLC or LC-MS systems, validate analytical methods for related N-acyl amino acid derivatives, or serve as a positive control in purity assays. Its predicted boiling point of 463.1°C suggests it is amenable to GC-MS analysis under appropriate conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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